

# physicochemical properties of 5-Fluoro-6-methoxynicotinaldehyde

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## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | 5-Fluoro-6-methoxynicotinaldehyde |
| Cat. No.:      | B1388037                          |

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Fluoro-6-methoxynicotinaldehyde**

## Introduction

**5-Fluoro-6-methoxynicotinaldehyde**, a substituted pyridine derivative, is a compound of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyridine core functionalized with an aldehyde, a methoxy group, and a fluorine atom, makes it a versatile synthetic intermediate. The strategic incorporation of a fluorine atom can dramatically alter the physicochemical properties of the parent molecule, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.<sup>[1]</sup> The aldehyde group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of more complex molecular entities.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the known physicochemical properties of **5-Fluoro-6-methoxynicotinaldehyde**, outlines authoritative experimental protocols for their determination, and discusses the scientific rationale behind these characterization methods. The insights provided herein are intended to facilitate the effective use of this compound in the synthesis and design of novel therapeutic agents, particularly those targeting neurological disorders or functioning as enzyme inhibitors.<sup>[2]</sup>

# Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the primary identifiers and key physical data for **5-Fluoro-6-methoxynicotinaldehyde**.

Chemical Structure:

Table 1: Core Identifiers and Physicochemical Properties

| Property          | Value  | Source                                  |
|-------------------|--|---|
| IUPAC Name        | 5-fluoro-6-methoxypyridine-3-carbaldehyde      | N/A                                     |
| CAS Number        | 884494-73-9                                    | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> FNO <sub>2</sub> | <a href="#">[2]</a>                     |
| Molecular Weight  | 155.13 g/mol                                   | <a href="#">[2]</a>                     |
| Appearance        | Solid  | <a href="#">[5]</a>                     |
| Boiling Point     | 235.975°C at 760 mmHg                          | <a href="#">[2]</a>                     |
| Melting Point     | Data not publicly available                    | N/A                                     |
| Density           | Data not publicly available                    | N/A                                     |
| pKa               | Data not publicly available                    | N/A                                     |
| Solubility        | Data not publicly available                    | N/A                                     |

# Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a chemical compound. While comprehensive, peer-reviewed spectral data for **5-Fluoro-6-methoxynicotinaldehyde** is not widely disseminated, this section details the standard, authoritative methodologies for its complete characterization. The expected outcomes are inferred from the compound's known functional groups and by referencing established data for structurally analogous molecules.[\[6\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Rationale:** NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure and connectivity of a molecule in solution.  $^1\text{H}$  NMR provides information on the number and environment of hydrogen atoms, while  $^{13}\text{C}$  NMR details the carbon skeleton. For this compound, NMR is crucial to confirm the substitution pattern on the pyridine ring.

**Protocol:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **5-Fluoro-6-methoxynicotinaldehyde**.
- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Utilize a standard single-pulse experiment on a 400 or 500 MHz spectrometer.[\[7\]](#)
  - Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[\[6\]](#)
- $^{13}\text{C}$  NMR Acquisition:
  - Employ a proton-decoupled single-pulse experiment.
  - Acquire 1024-4096 scans to achieve adequate signal-to-noise, with a relaxation delay of 2-5 seconds.[\[6\]](#)
- Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

**Expected Spectral Features:**

- $^1\text{H}$  NMR:
  - Aldehyde proton (-CHO): A singlet or narrow doublet expected around  $\delta$  9.5-10.5 ppm.

- Aromatic protons: Two distinct signals in the aromatic region ( $\delta$  7.0-9.0 ppm), showing splitting patterns consistent with their coupling to each other and to the fluorine atom.
- Methoxy protons (-OCH<sub>3</sub>): A sharp singlet integrating to three protons, typically around  $\delta$  3.8-4.2 ppm.
- <sup>13</sup>C NMR:
  - Aldehyde carbon: Expected in the highly deshielded region of  $\delta$  185-195 ppm.
  - Aromatic carbons: Multiple signals between  $\delta$  110-165 ppm. The carbons bonded to fluorine and oxygen will show characteristic shifts and C-F coupling.
  - Methoxy carbon: A signal around  $\delta$  55-60 ppm.

## Mass Spectrometry (MS)

**Expertise & Rationale:** Mass spectrometry is essential for confirming the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules, providing a clear molecular ion peak with minimal fragmentation, which is crucial for unambiguous mass verification.

### Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a stock solution of the compound in a solvent like methanol or acetonitrile (~1 mg/mL).
- Dilute the stock solution to a final concentration of 1-10  $\mu$ g/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation ( $[M+H]^+$ ).[6]
- **Data Acquisition (Positive Ion Mode):**
  - **Ionization Mode:** Positive Electrospray Ionization (ESI+).
  - **Mass Range:** Scan from m/z 50 to 500.[6]
  - **Capillary Voltage:** 3-4 kV.[6]

- Source Temperature: 100-150 °C.[6]
- Data Analysis: Identify the molecular ion peak. For high-resolution MS (HRMS), compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Expected Spectral Features:

- A prominent peak at m/z 156.0455, corresponding to the protonated molecular ion ( $[M+H]^+$ ).

## Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds, providing a molecular "fingerprint." For this compound, IR can quickly confirm the presence of the key aldehyde and ether functionalities.

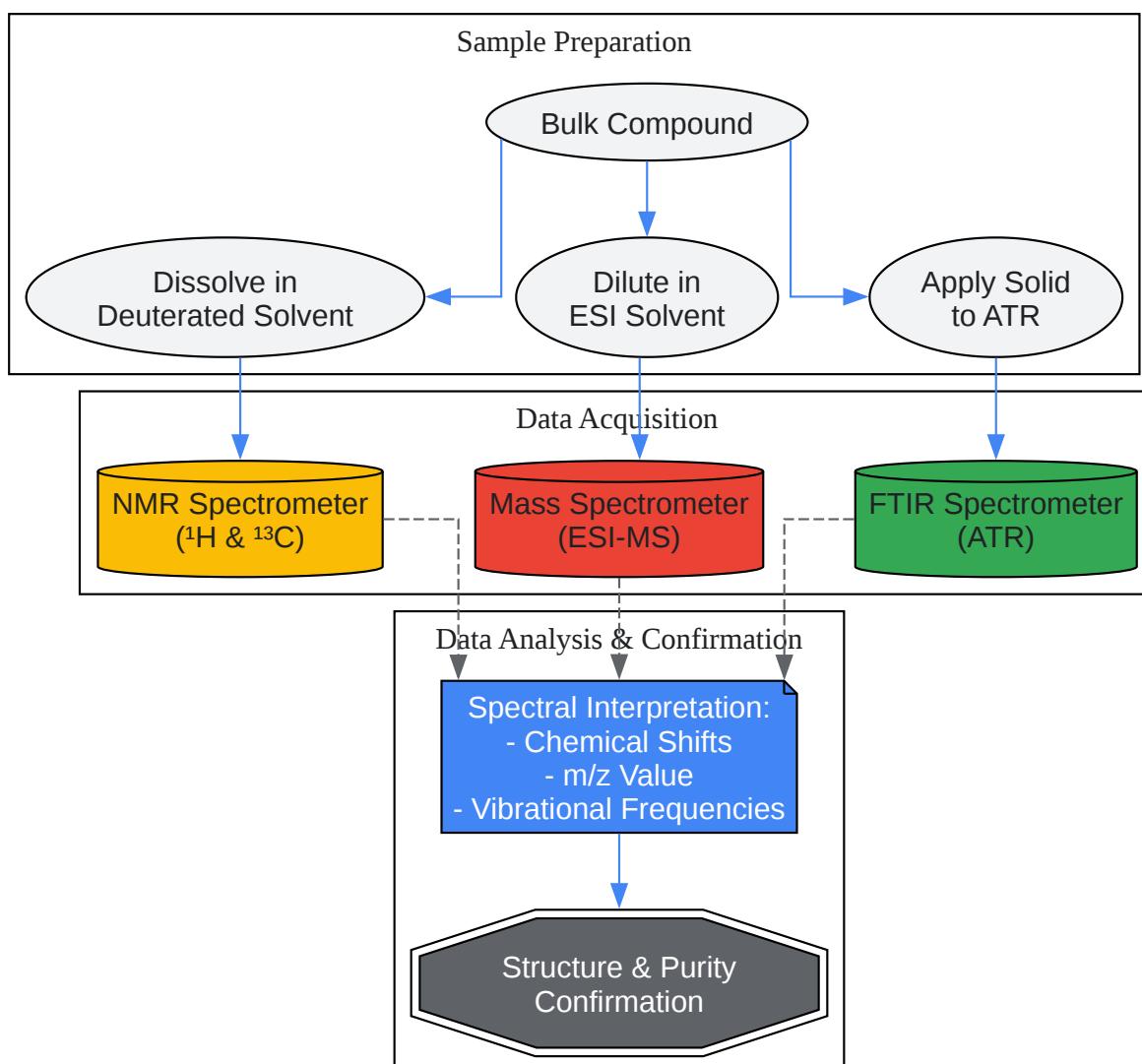
Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid **5-Fluoro-6-methoxynicotinaldehyde** sample directly onto the ATR crystal.
- Apply pressure with the ATR anvil to ensure firm contact.[6]
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .[6]
  - Resolution: 4  $\text{cm}^{-1}$ .[6]
  - Number of Scans: 16-32.[6]
- Data Analysis: Identify the major absorption bands and correlate them to known functional group frequencies.

Expected Spectral Features:

- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715  $\text{cm}^{-1}$ .

- C-H Stretch (Aldehyde): Two weak bands often visible around  $2820\text{ cm}^{-1}$  and  $2720\text{ cm}^{-1}$ .
- Aromatic C=C Stretch: Medium to weak absorptions in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- C-O-C Stretch (Ether): A strong absorption band in the  $1200\text{-}1275\text{ cm}^{-1}$  region (aryl-alkyl ether).
- C-F Stretch: A strong absorption typically found in the  $1000\text{-}1400\text{ cm}^{-1}$  region.



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Caption: Workflow for Spectroscopic Characterization.

## Key Physicochemical Parameters: Experimental Determination

Properties such as solubility, melting point, and pKa are not merely physical constants; they are critical determinants of a compound's behavior in biological systems and its suitability for development as a drug. This section provides validated protocols for measuring these essential parameters.

### Solubility Analysis

**Expertise & Rationale:** Aqueous solubility is a primary factor governing a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development. A kinetic solubility assay using a plate-based method is a high-throughput and resource-efficient way to assess this property early in the discovery process.

Protocol: Kinetic Solubility Screening

- Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in DMSO.
- In a 96-well plate, add a small volume (1-2  $\mu$ L) of the DMSO stock solution to a larger volume (100-200  $\mu$ L) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
- Seal the plate and shake vigorously for 1-2 hours at a controlled temperature (e.g., 25 °C).
- Analyze the resulting solution/suspension. The concentration of the dissolved compound can be quantified by various methods, such as UV-Vis spectroscopy, HPLC-UV, or LC-MS, after filtering out any precipitate.
- The measured concentration represents the kinetic solubility under these conditions.

### Melting Point Determination

**Expertise & Rationale:** The melting point is a fundamental physical property that provides an indication of a compound's purity and thermal stability. A sharp melting point typically signifies

high purity. Differential Scanning Calorimetry (DSC) is the gold-standard method, as it is highly accurate and provides additional information about thermal events like decomposition.

#### Protocol: DSC Analysis

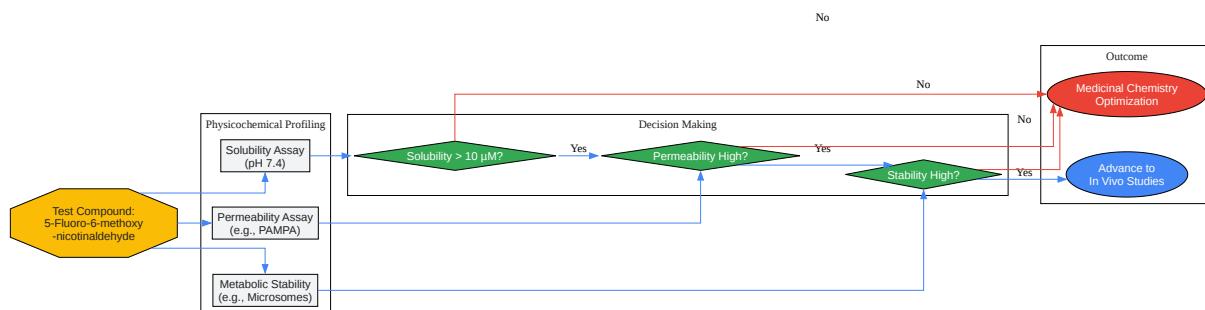
- Accurately weigh 1-3 mg of the solid sample into an aluminum DSC pan.
- Crimp the pan with a lid, leaving a pinhole if solvent loss is expected. Prepare an empty, sealed pan as a reference.
- Place both pans into the DSC cell.
- Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.
- The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

## pKa Determination

**Expertise & Rationale:** The pKa value defines the ionization state of a molecule at a given pH. For a pyridine derivative, the pKa of the protonated pyridine nitrogen is critical for understanding its solubility, membrane permeability, and receptor binding interactions at physiological pH. UV-metric titration is a robust method that relies on the change in the compound's UV-Vis spectrum as its ionization state changes with pH.

#### Protocol: UV-Metric Titration

- Prepare a stock solution of the compound in a co-solvent like methanol.
- Create a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).
- Add a precise aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis.
- Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.
- Analyze the spectral data. The absorbance at one or more wavelengths will change sigmoidally as a function of pH. The pKa is the pH value at the inflection point of this curve.

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Caption: Physicochemical Profiling in Early Drug Discovery.

## Safety, Handling, and Storage

Trustworthiness & Prudence: While a specific Safety Data Sheet (SDS) for **5-Fluoro-6-methoxynicotinaldehyde** is not universally available, data from structurally related fluorinated and aldehydic pyridines suggest that appropriate precautions are necessary.

- Handling:
  - Use only in a well-ventilated area or under a chemical fume hood.[8]

- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5]
- Avoid breathing dust, fumes, or vapors.[5] Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.[5]
- Storage:
  - Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9]
  - Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as some aldehydes can be sensitive to air and moisture.
- Hazards: Based on analogous compounds, potential hazards may include skin irritation, serious eye irritation, and respiratory irritation.[5]

## Conclusion

**5-Fluoro-6-methoxynicotinaldehyde** is a valuable building block for modern pharmaceutical research, offering a unique combination of functional groups poised for synthetic elaboration. This guide has provided a detailed framework for its comprehensive physicochemical and spectroscopic characterization. While some experimental data points are not yet in the public domain, the established protocols and predictive insights presented here form a self-validating system for any researcher to confirm the compound's identity, purity, and critical properties. A thorough understanding and application of these analytical methodologies are paramount to unlocking the full potential of this compound in the design and synthesis of next-generation therapeutics.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

